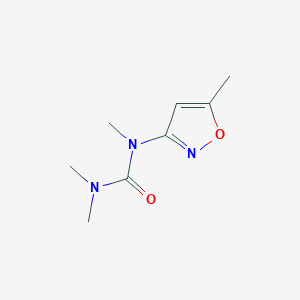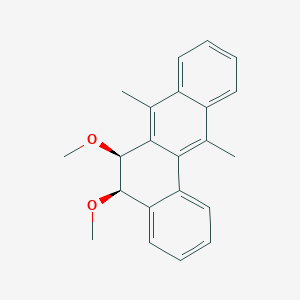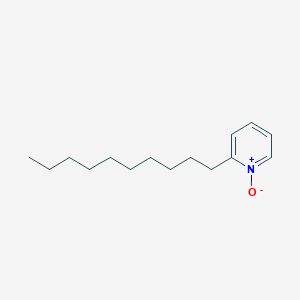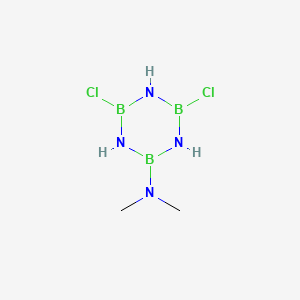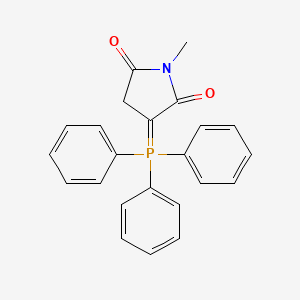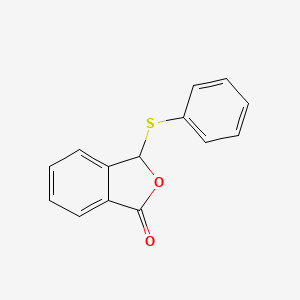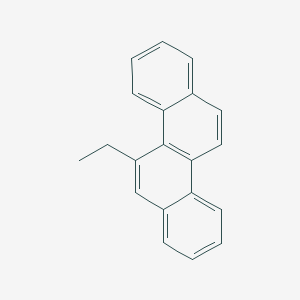
5-Ethylchrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, where an ethyl group is attached to the fifth carbon atom of the chrysene structure. PAHs like this compound are known for their presence in fossil fuels and their potential environmental and health impacts due to their genotoxic properties .
準備方法
Synthetic Routes and Reaction Conditions: 5-Ethylchrysene can be synthesized through a multi-step process involving the reaction of 5-keto-5,6,6a,7,8,9,10,10a-octahydrochrysene with ethylmagnesium bromide (CH3CH2MgBr), followed by dehydration catalyzed by p-toluenesulfonic acid and dehydrogenation with DDQ in benzene . Other isomeric ethylchrysenes can be similarly prepared using different starting materials and reaction conditions .
Industrial Production Methods: These methods are scalable for industrial applications, provided the necessary safety and environmental controls are in place .
化学反応の分析
Types of Reactions: 5-Ethylchrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce halogens or other functional groups into the aromatic ring .
科学的研究の応用
5-Ethylchrysene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its genotoxic and cytotoxic effects helps understand the impact of PAHs on living organisms.
Medicine: Studies on its potential carcinogenicity contribute to cancer research and the development of therapeutic strategies.
Industry: It is used in the synthesis of other complex organic molecules and materials.
作用機序
The mechanism by which 5-Ethylchrysene exerts its effects involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This can result in DNA damage, lipid peroxidation, and other cellular dysfunctions. The molecular targets include DNA, proteins, and lipids, and the pathways involved are primarily those related to oxidative stress and inflammation .
類似化合物との比較
Chrysene: The parent compound without the ethyl group.
5-Methylchrysene: A similar compound with a methyl group instead of an ethyl group.
Other Ethylchrysenes: Isomers such as 1-ethylchrysene, 2-ethylchrysene, 3-ethylchrysene, and 4-ethylchrysene.
Uniqueness: 5-Ethylchrysene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other ethylchrysenes, it has distinct properties in terms of lipid peroxidation and genotoxicity, making it a valuable compound for specific research applications .
特性
CAS番号 |
54986-62-8 |
|---|---|
分子式 |
C20H16 |
分子量 |
256.3 g/mol |
IUPAC名 |
5-ethylchrysene |
InChI |
InChI=1S/C20H16/c1-2-14-13-16-8-4-5-9-17(16)19-12-11-15-7-3-6-10-18(15)20(14)19/h3-13H,2H2,1H3 |
InChIキー |
ORJZWFYYEFBNFP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


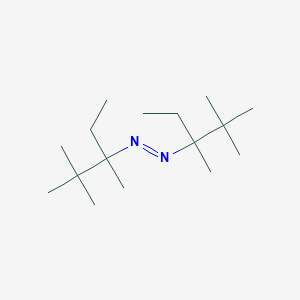
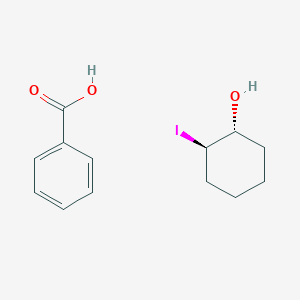
![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
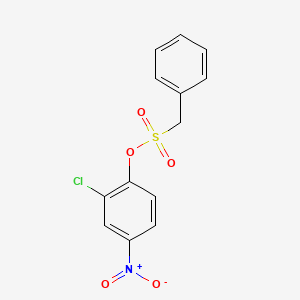
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
